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Compound of Interest

Compound Name: 6-Methylhept-6-en-2-ol

Cat. No.: B14676703 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopic analysis of 6-Methylhept-6-en-2-ol. Due to the limited availability of

experimental spectral data for this specific compound, this note presents predicted ¹H and ¹³C

NMR data based on established chemical shift principles and analysis of structurally similar

compounds. Furthermore, a comprehensive, step-by-step experimental protocol for the

acquisition of NMR spectra for a liquid alcohol sample is provided, alongside a typical workflow

for the structural elucidation of small organic molecules.

Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities,

and assignments for 6-Methylhept-6-en-2-ol. These predictions are derived from spectral data

of analogous compounds, such as the isomeric 6-methyl-5-hepten-2-ol, and established NMR

prediction tools.[1] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data for 6-Methylhept-6-en-2-ol (in CDCl₃)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H1 ~1.20 Doublet 3H ~6.2

H2 ~3.80 Sextet 1H ~6.2

H3a ~1.55 Multiplet 1H -

H3b ~1.45 Multiplet 1H -

H4a ~2.10 Multiplet 1H -

H4b ~2.00 Multiplet 1H -

H7 (CH₃) ~1.75 Singlet 3H -

H8a (vinyl) ~4.70 Singlet 1H -

H8b (vinyl) ~4.65 Singlet 1H -

OH
Variable (e.g.,

~1.5-3.0)
Broad Singlet 1H -

Table 2: Predicted ¹³C NMR Data for 6-Methylhept-6-en-2-ol (in CDCl₃)

Carbon
Chemical Shift (δ,
ppm)

DEPT-135 DEPT-90

C1 ~23.5 Positive No Signal

C2 ~68.0 Positive Positive

C3 ~38.5 Negative No Signal

C4 ~33.0 Negative No Signal

C5 ~145.0 No Signal No Signal

C6 ~110.0 Negative No Signal

C7 ~22.5 Positive No Signal
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Experimental Protocols
The following is a generalized protocol for the preparation and analysis of a liquid alcohol

sample, such as 6-Methylhept-6-en-2-ol, by NMR spectroscopy.

1. Sample Preparation

Materials: High-quality 5 mm NMR tube, deuterated solvent (e.g., Chloroform-d, CDCl₃),

Pasteur pipette, small amount of glass wool or a filter.

Procedure for a liquid sample:

Ensure the NMR tube is clean and dry. Wipe the outside of the tube with a lint-free tissue

dampened with acetone or isopropanol to remove any grease or dirt.[2]

Add approximately 0.6 mL of the deuterated solvent to the NMR tube.[3]

Add 1-2 drops of the liquid analyte (6-Methylhept-6-en-2-ol) to the solvent in the NMR

tube.[2]

Cap the NMR tube securely and gently invert it several times to ensure the solution is

homogeneous.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette into a clean NMR tube.[3][4]

Label the NMR tube clearly.

2. NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Standard Experiments for Structural Elucidation:

¹H NMR: A standard one-dimensional proton NMR experiment is the first step to determine

the number of different proton environments and their splitting patterns.
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¹³C NMR: A proton-decoupled ¹³C NMR experiment provides information on the number of

unique carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-90 and DEPT-135

experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.[1] A DEPT-

90 spectrum will only show signals for CH carbons, while a DEPT-135 spectrum will show

positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which

protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is essential for piecing together

the carbon skeleton.

3. D₂O Shake for -OH Proton Identification

To confirm the chemical shift of the hydroxyl (-OH) proton, a "D₂O shake" experiment can be

performed.[3] After acquiring the initial ¹H NMR spectrum, add a drop of deuterium oxide (D₂O)

to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The labile -OH proton will

exchange with deuterium, causing its signal to disappear from the spectrum.

Visualizations
Caption: Molecular structure of 6-Methylhept-6-en-2-ol with atom numbering.
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Caption: General workflow for NMR-based structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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